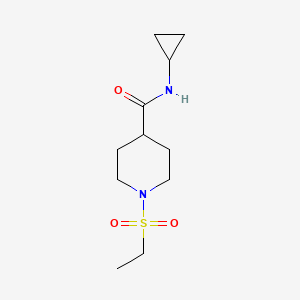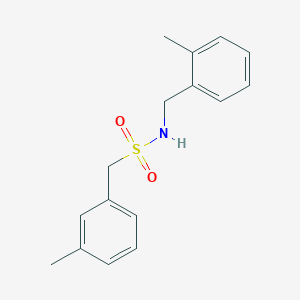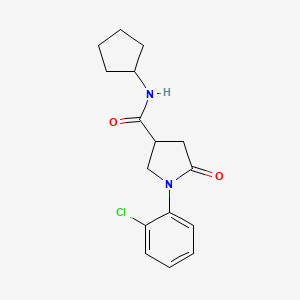
4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase, c-Met.
Mecanismo De Acción
The mechanism of action of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of c-Met receptor tyrosine kinase activity. This inhibition leads to the blockade of downstream signaling pathways that are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met activity, this compound has the potential to inhibit the growth and metastasis of cancer cells and to ameliorate various other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of c-Met activity. By inhibiting c-Met, this compound has the potential to inhibit the growth and metastasis of cancer cells, to ameliorate fibrosis and inflammation, and to improve metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potency and selectivity for c-Met inhibition, its potential therapeutic use in various diseases, and its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and controlled.
Direcciones Futuras
The future directions for research on 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide include its further evaluation in various disease models, including cancer, fibrosis, inflammation, and metabolic disorders. In addition, the development of new and more potent c-Met inhibitors based on the structure of this compound is also an area of future research. Finally, the combination of c-Met inhibitors with other therapeutic agents, such as immune checkpoint inhibitors, is another area of future research that has the potential to improve the efficacy of cancer therapy.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is mainly focused on its potential therapeutic use in various diseases. The c-Met receptor tyrosine kinase is known to be involved in various cellular processes, including cell growth, survival, and migration. Aberrant activation of c-Met has been linked to the development and progression of various cancers, including lung, breast, and gastric cancers. Therefore, the inhibition of c-Met has emerged as a promising therapeutic strategy for the treatment of these cancers.
In addition to cancer, c-Met has also been implicated in various other diseases, including fibrosis, inflammation, and metabolic disorders. Therefore, the potential therapeutic use of this compound extends beyond cancer and into other disease areas.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h1,5-8,14H,3-4,9-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOKBRPHBLXGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426429.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)

![1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4426483.png)
![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)
![[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4426490.png)
![6-(3,4-dimethoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426495.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4426497.png)
![1-methyl-9-(2-phenylethyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4426505.png)
![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)